molecular formula C21H19FO2 B14747844 2-(2-Fluorophenyl)-1-(4-methoxyphenyl)-1-phenylethanol

2-(2-Fluorophenyl)-1-(4-methoxyphenyl)-1-phenylethanol

Cat. No.: B14747844
M. Wt: 322.4 g/mol
InChI Key: MTVUZSGEVBEHKL-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-1-(4-methoxyphenyl)-1-phenylethanol is an organic compound characterized by the presence of fluorine, methoxy, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-1-(4-methoxyphenyl)-1-phenylethanol typically involves the reaction of 2-fluorobenzaldehyde with 4-methoxybenzylmagnesium chloride, followed by the addition of phenylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagents. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-1-(4-methoxyphenyl)-1-phenylethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 2-(2-fluorophenyl)-1-(4-methoxyphenyl)-1-phenylethanone.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Fluorophenyl)-1-(4-methoxyphenyl)-1-phenylethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-1-(4-methoxyphenyl)-1-phenylethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and require further research .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluorophenyl)-1-(4-methoxyphenyl)-1-phenylethanone
  • 2-(2-Fluorophenyl)-1-(4-methoxyphenyl)-1-phenylethanamine
  • 2-(2-Fluorophenyl)-1-(4-methoxyphenyl)-1-phenylethyl chloride

Uniqueness

2-(2-Fluorophenyl)-1-(4-methoxyphenyl)-1-phenylethanol is unique due to the presence of both fluorine and methoxy groups, which can influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C21H19FO2

Molecular Weight

322.4 g/mol

IUPAC Name

2-(2-fluorophenyl)-1-(4-methoxyphenyl)-1-phenylethanol

InChI

InChI=1S/C21H19FO2/c1-24-19-13-11-18(12-14-19)21(23,17-8-3-2-4-9-17)15-16-7-5-6-10-20(16)22/h2-14,23H,15H2,1H3

InChI Key

MTVUZSGEVBEHKL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CC2=CC=CC=C2F)(C3=CC=CC=C3)O

Origin of Product

United States

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